S-Allylmercaptocystein

Übersicht

Beschreibung

S-Allylmercaptocysteine: ist eine schwefelhaltige Verbindung, die aus gealtertem Knoblauch gewonnen wird. Sie ist bekannt für ihre verschiedenen biologischen Aktivitäten, darunter antioxidative, entzündungshemmende und krebshemmende Eigenschaften . Diese Verbindung hat aufgrund ihrer potenziellen therapeutischen Vorteile, insbesondere bei der Behandlung von Lebererkrankungen und Krebs, große Aufmerksamkeit erregt .

Herstellungsmethoden

Synthetische Wege und Reaktionsbedingungen: S-Allylmercaptocysteine kann durch die Reaktion von Allylbromid mit L-Cystein in Gegenwart einer Base wie Natriumhydroxid synthetisiert werden . Die Reaktion findet typischerweise in einem wässrigen Medium bei Raumtemperatur statt und führt zur Bildung von S-Allylmercaptocysteine.

Industrielle Produktionsmethoden: Die industrielle Produktion von S-Allylmercaptocysteine umfasst die Extraktion von gealtertem Knoblauch, gefolgt von Reinigungsprozessen zur Isolierung der Verbindung . Der Extraktionsprozess beinhaltet das Einweichen von rohem Knoblauch in wässrigem Ethanol über mehrere Monate, wobei die geruchsintensiven und reizenden Bestandteile in ungiftige Verbindungen umgewandelt werden .

Wissenschaftliche Forschungsanwendungen

Chemie: In der Chemie wird S-Allylmercaptocysteine als Vorläufer für die Synthese anderer schwefelhaltiger Verbindungen verwendet .

Biologie: In der biologischen Forschung wird S-Allylmercaptocysteine wegen seiner antioxidativen und entzündungshemmenden Eigenschaften untersucht . Es wurde gezeigt, dass es Zellen vor oxidativem Stress schützt und Entzündungen in verschiedenen biologischen Modellen reduziert .

Medizin: In der Medizin wird S-Allylmercaptocysteine wegen seiner potenziellen therapeutischen Wirkungen bei der Behandlung von Lebererkrankungen, Krebs und Herz-Kreislauf-Erkrankungen untersucht . Es hat hepatoprotektive Wirkungen gezeigt und die Fähigkeit, Apoptose in Krebszellen zu induzieren .

Industrie: In der Industrie wird S-Allylmercaptocysteine aufgrund seiner gesundheitlichen Vorteile bei der Formulierung von Nahrungsergänzungsmitteln und funktionellen Lebensmitteln verwendet .

Wirkmechanismus

S-Allylmercaptocysteine übt seine Wirkungen über verschiedene molekulare Ziele und Signalwege aus. Es induziert Apoptose in Krebszellen, indem es den TGF-β-Signalweg aktiviert und die NF-κB-Aktivität reduziert . Darüber hinaus reguliert es Nrf2 nach oben, was zu verstärkten antioxidativen Reaktionen führt. Die Verbindung interagiert auch mit Kalpain, einer calciumabhängigen Cysteinprotease, um neuroprotektive Wirkungen auszuüben.

Wirkmechanismus

Target of Action

S-Allylmercaptocysteine (SAMC) is a sulfur-containing amino acid present in garlic . It primarily targets the Nrf2 and NF-κB pathways. Nrf2 is a key regulator of antioxidant responses , while NF-κB is a major player in inflammation and immune responses .

Mode of Action

SAMC interacts with its targets to induce a variety of biological activities. It has been shown to reduce NF-κB activity and up-regulate Nrf2, leading to anti-inflammatory and antioxidant effects . SAMC also directly suppresses calpain activity, a calcium-dependent protease, by binding to the enzyme’s Ca2+ binding domain .

Biochemical Pathways

SAMC affects several biochemical pathways. It induces apoptosis of cancer cells through the TGF-β signaling pathway . It also influences the ROS-mediated p38 and JNK signaling pathways, leading to G2/M phase arrest and apoptosis in cancer cells . Furthermore, SAMC has been shown to enhance AHR/NRF2-mediated drug metabolizing enzymes and reduce NF-κB/IκBα and NLRP3/6-mediated inflammation .

Pharmacokinetics

SAMC exhibits a short half-life, indicating rapid metabolism . After administration, SAMC is converted to diallylpolysulfides, which are volatile and dissipate via lung and skin during circulation . These diallylpolysulfides are further metabolized to glutathione S-conjugates, cysteine S-conjugates, and N-acetylated forms . Two N-acetylcysteine S-conjugates, N-acetyl-S-3-hydroxypropylcysteine and N-acetyl-S-2-carboxyethylcysteine, have been identified in rat urine .

Result of Action

SAMC has been shown to exert a wide range of biological activities such as antioxidant, anti-inflammatory, and anticancer effects . It can stabilize the extracellular matrix by decreasing metalloproteinase expression, suppress type II collagen degradation, and down-regulate inflammatory cytokines . SAMC also potently suppresses cell viability and induces G2/M phase arrest and apoptosis in cancer cells .

Action Environment

The action of SAMC can be influenced by environmental factors. For instance, the presence of reactive oxygen species (ROS) can enhance SAMC-induced cell cycle arrest and apoptosis . These effects can be attenuated by n-acetyl cysteine (nac), an ros scavenger . This suggests that the cellular redox state can significantly impact the efficacy of SAMC.

Biochemische Analyse

Biochemical Properties

SAMC plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, SAMC has been found to enhance the AHR/NRF2-mediated drug metabolising enzymes, including Akr7a3, Akr1b8, and Nqo1 . This interaction suggests that SAMC may have a role in xenobiotics metabolism and antioxidant responses .

Cellular Effects

SAMC has been shown to have profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For example, SAMC has been found to attenuate liver injury, hepatic oxidative stress, and inflammation in a nonalcoholic steatohepatitis (NASH) rat model . It also suppresses cell viability and induces G2/M phase arrest and apoptosis in colon cancer HCT116 cells .

Molecular Mechanism

The molecular mechanism of SAMC involves its interactions at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. SAMC has been found to trigger AHR/NRF2-mediated antioxidant responses, which may further suppress the NLRP3/6 inflammasome pathway and NF-κB activation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of SAMC change over time. It has been found that SAMC metabolizes very quickly in rats, with a plasma half-life of less than 5 minutes . This suggests that SAMC may have a short-term effect on cellular function.

Dosage Effects in Animal Models

The effects of SAMC vary with different dosages in animal models. For instance, in a study where NASH was induced in rats, 200 mg/kg of SAMC was administered three times per week, which attenuated NASH-induced liver injury .

Metabolic Pathways

SAMC is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels. For example, SAMC has been found to decrease the lipogenesis marker and restore the lipolysis marker in a non-alcoholic fatty liver disease (NAFLD) rat model .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: S-Allylmercaptocysteine can be synthesized through the reaction of allyl bromide with L-cysteine in the presence of a base such as sodium hydroxide . The reaction typically occurs in an aqueous medium at room temperature, resulting in the formation of S-Allylmercaptocysteine.

Industrial Production Methods: Industrial production of S-Allylmercaptocysteine involves the extraction of aged garlic, followed by purification processes to isolate the compound . The extraction process includes soaking raw garlic in aqueous ethanol for several months, during which the odorous and irritating constituents are transformed into non-toxic compounds .

Analyse Chemischer Reaktionen

Reaktionstypen: S-Allylmercaptocysteine unterliegt verschiedenen chemischen Reaktionen, einschließlich Oxidation, Reduktion und Substitution .

Häufige Reagenzien und Bedingungen:

Reduktion: Die Reduktion von S-Allylmercaptocysteine kann mit Reduktionsmitteln wie Natriumborhydrid erreicht werden.

Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind Sulfoxide, Sulfone und verschiedene substituierte Derivate .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen:

S-Allylcystein: Eine weitere schwefelhaltige Verbindung, die aus Knoblauch gewonnen wird, bekannt für ihre antioxidativen und entzündungshemmenden Eigenschaften.

S-Methylcystein: Eine schwefelhaltige Aminosäure mit ähnlichen biologischen Aktivitäten.

S-1-Propenylcystein: Eine Verbindung mit hepatoprotektiven und antioxidativen Wirkungen.

Einzigartigkeit: S-Allylmercaptocysteine ist einzigartig aufgrund seiner starken Antikrebs-Eigenschaften und seiner Fähigkeit, Apoptose in Krebszellen effektiver zu induzieren als andere schwefelhaltige Verbindungen. Seine besonderen molekularen Ziele und Signalwege tragen ebenfalls zu seiner Einzigartigkeit in therapeutischen Anwendungen bei.

Eigenschaften

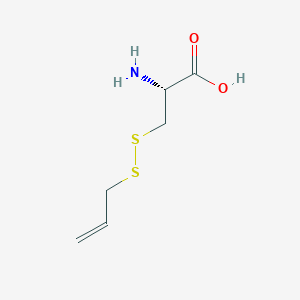

IUPAC Name |

(2R)-2-amino-3-(prop-2-enyldisulfanyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2S2/c1-2-3-10-11-4-5(7)6(8)9/h2,5H,1,3-4,7H2,(H,8,9)/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYQZZUUUOXNSCS-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCSSCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CCSSC[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401311848 | |

| Record name | S-Allylmercapto-L-cysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401311848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2281-22-3 | |

| Record name | S-Allylmercapto-L-cysteine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2281-22-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | S-Allylmercapto-L-cysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401311848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2R)-2-amino-3-(prop-2-en-1-yldisulfanyl)propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does S-Allylmercaptocysteine exert its anticancer effects?

A1: Research suggests that SAMC targets multiple cellular pathways to inhibit cancer cell growth and induce apoptosis (programmed cell death). Some of the key mechanisms identified include:

- Induction of Cell Cycle Arrest: SAMC can arrest cancer cells in specific phases of the cell cycle, such as the G2/M phase, disrupting their ability to proliferate uncontrollably. [] This arrest is often associated with the activation of checkpoint proteins that halt cell cycle progression in response to DNA damage or other cellular stress signals.

- Induction of Apoptosis: SAMC can trigger apoptosis in cancer cells through both intrinsic (mitochondrial-mediated) and extrinsic (death receptor-mediated) pathways. [, , ] This process involves the activation of caspases, a family of proteases that execute the dismantling of the cell during apoptosis.

- Inhibition of Angiogenesis: SAMC may inhibit the formation of new blood vessels (angiogenesis) in tumors, depriving them of the nutrients and oxygen needed for growth and metastasis. [, ] This effect may be mediated by modulating the expression of pro-angiogenic and anti-angiogenic factors.

- Modulation of Signaling Pathways: SAMC has been shown to modulate various signaling pathways involved in cell proliferation, survival, and inflammation, such as the MAPK, TGF-β, and NF-κB pathways. [, , ] By interfering with these pathways, SAMC can disrupt the signals that drive tumor development and progression.

Q2: What is the role of reactive oxygen species (ROS) in SAMC-mediated anticancer effects?

A2: While SAMC exhibits antioxidant properties in certain contexts, research suggests that it can also induce ROS production in cancer cells, contributing to its anticancer effects. [] This controlled increase in ROS levels can trigger oxidative stress, leading to damage to cellular components and ultimately cell death.

Q3: Does S-Allylmercaptocysteine interact with specific molecular targets?

A3: Yes, SAMC has been shown to interact with several molecular targets, including:

- Tubulin: DATS, a related compound, can directly bind to and oxidatively modify cysteine residues on tubulin, a protein crucial for microtubule formation and cell division. [] This interaction disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis.

- Nrf2: SAMC can activate the Nrf2 pathway, a key regulator of cellular antioxidant responses. [, ] Activation of Nrf2 leads to the upregulation of antioxidant enzymes that protect against oxidative stress and inflammation.

- E-cadherin: SAMC treatment has been linked to the restoration of E-cadherin expression in cancer cells. [] E-cadherin is a cell adhesion molecule that plays a critical role in maintaining epithelial cell integrity and suppressing tumor invasion and metastasis.

Q4: How does S-Allylmercaptocysteine exert its antioxidant effects?

A4: SAMC's antioxidant activity is attributed to its ability to:

- Directly scavenge free radicals: SAMC can directly neutralize reactive oxygen and nitrogen species, preventing oxidative damage to cellular components. [, ]

- Increase glutathione levels: SAMC can increase the levels of glutathione, a major intracellular antioxidant, enhancing the cell's ability to detoxify harmful reactive species. [, ]

- Activate the Nrf2 pathway: As mentioned earlier, SAMC can activate the Nrf2 pathway, leading to the upregulation of antioxidant enzymes and cytoprotective proteins. [, ]

Q5: What is the evidence for the efficacy of S-Allylmercaptocysteine in preclinical models of disease?

A5: Preclinical studies have demonstrated the potential therapeutic effects of SAMC in various disease models, including:

- Cancer: SAMC has shown antitumor activity against various cancer cell lines in vitro and in vivo, including colon cancer, [, , , ] prostate cancer, [, ] breast cancer, [, ] erythroleukemia, [, ] and others.

- Nonalcoholic Fatty Liver Disease (NAFLD): SAMC ameliorated hepatic injury in a rat model of NAFLD, potentially by reducing apoptosis and enhancing autophagy. [, ]

- Osteoarthritis: In a rat model of osteoarthritis, SAMC demonstrated protective effects against cartilage degradation and inflammation, possibly through the activation of the Nrf2 pathway. []

- Cisplatin-Induced Nephrotoxicity: SAMC attenuated kidney damage caused by the chemotherapeutic agent cisplatin, likely through its antioxidant, anti-inflammatory, and anti-apoptotic effects. []

- Noise-Induced Hearing Loss: SAMC, along with diallyl disulfide (DADS), protected against hearing loss induced by noise exposure in rats. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.